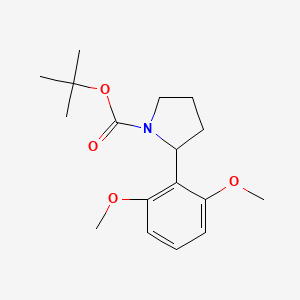
2-(3,4-Difluorophenyl)pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Difluorophenyl)pyrimidine-5-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a difluorophenyl group attached to the pyrimidine ring, along with a carbonitrile group at the 5-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-(3,4-Difluorophenyl)pyrimidine-5-carbonitrile can be achieved through various synthetic routes. One common method involves the condensation of 3,4-difluoroaniline with ethyl cyanoacetate, followed by cyclization and subsequent functional group transformations. The reaction conditions typically involve the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out under reflux .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2-(3,4-Difluorophenyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(3,4-Difluorophenyl)pyrimidine-5-carbonitrile has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives and other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been designed as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR). This interaction inhibits the kinase activity of EGFR, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to arrest the cell cycle at the G2/M phase and upregulate caspase-3 levels further contributes to its anticancer effects .
Comparison with Similar Compounds
2-(3,4-Difluorophenyl)pyrimidine-5-carbonitrile can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activities and are studied for their anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds share similar structural features and biological activities, particularly in targeting CDK2 and other kinases.
Thioglycoside derivatives: These compounds are designed as novel CDK2 targeting compounds and show significant cytotoxic activities against various cancer cell lines.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluorophenyl group, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
1447606-68-9 |
|---|---|
Molecular Formula |
C11H5F2N3 |
Molecular Weight |
217.17 g/mol |
IUPAC Name |
2-(3,4-difluorophenyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H5F2N3/c12-9-2-1-8(3-10(9)13)11-15-5-7(4-14)6-16-11/h1-3,5-6H |
InChI Key |
TVGYLTSUIORTMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(C=N2)C#N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


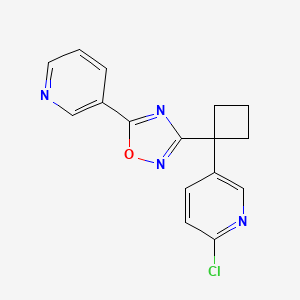

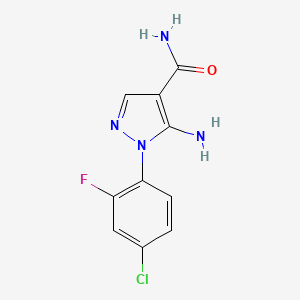



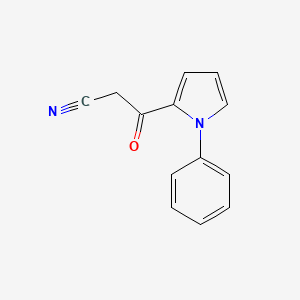
![3-(1-Methylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11792548.png)

![3-(5-Methyl-6-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11792553.png)

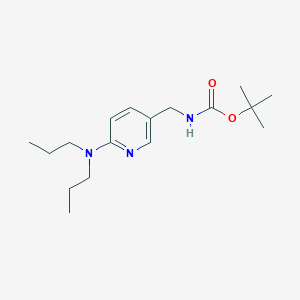
![(2-(3-Bromophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11792567.png)
